molecular formula C14H24O2Si B13693069 tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane

tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane

Cat. No.: B13693069
M. Wt: 252.42 g/mol
InChI Key: NVGWFXXYLNOILA-UHFFFAOYSA-N
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Description

tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane is a chemical compound with the molecular formula C14H24O2Si It is a silane derivative that features a tert-butyl group, two methyl groups, and a 4,5,6,7-tetrahydro-7-benzofuryl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane typically involves the reaction of tert-butyldimethylchlorosilane with 4,5,6,7-tetrahydro-7-benzofuranol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of silane synthesis apply. These include the use of large-scale reactors, controlled addition of reagents, and purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuryl ring or the silicon atom.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile intermediate in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the functional groups attached to the silicon atom.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(4-nitrophenoxy)silane
  • tert-Butyldimethyl(4-methoxyphenoxy)silane
  • tert-Butyldimethyl(4-chlorophenoxy)silane

Uniqueness

tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane is unique due to the presence of the 4,5,6,7-tetrahydro-7-benzofuryl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H24O2Si

Molecular Weight

252.42 g/mol

IUPAC Name

tert-butyl-dimethyl-(4,5,6,7-tetrahydro-1-benzofuran-7-yloxy)silane

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-12-8-6-7-11-9-10-15-13(11)12/h9-10,12H,6-8H2,1-5H3

InChI Key

NVGWFXXYLNOILA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC2=C1OC=C2

Origin of Product

United States

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